

Confirming the Structure of Isolated Ganoderenic Acid C: A Comparative Guide

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Compound of Interest

Compound Name: Ganoderenic acid C

Cat. No.: B1139599

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For researchers and drug development professionals, the unambiguous structural confirmation of an isolated natural product is a critical step. This guide provides a comprehensive comparison of the analytical data for isolated **Ganoderenic acid C** with that of a certified standard, offering supporting experimental data and detailed protocols. **Ganoderenic acid C** is a bioactive triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, and its correct identification is paramount for further pharmacological investigation.^{[1][2][3]}

Physicochemical and Spectroscopic Data of Standard Ganoderenic Acid C

A commercially available standard of **Ganoderenic acid C** provides the benchmark for all comparisons. The key physicochemical and spectroscopic data for the standard are summarized below.

Parameter	Value	Reference
IUPAC Name	(20E)-3 β ,7 β ,15 α -trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid	[4]
Molecular Formula	C ₃₀ H ₄₂ O ₇	[4][5]
Molecular Weight	514.65 g/mol	[4][5]
CAS Number	100665-42-7	[6][7]

Experimental Protocols

The following protocols detail the methodology for the isolation of **Ganoderenic acid C** and its subsequent structural confirmation against a standard.

Isolation of Ganoderenic Acid C from Ganoderma lucidum

This multi-step process involves extraction and several stages of chromatography.[3]

a) Extraction:

- The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol.[1][3]
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[3]

b) Solvent Partitioning:

- The crude extract is partitioned between ethyl acetate and water to separate compounds based on polarity.[4]
- The triterpenoid-rich fraction is typically found in the ethyl acetate layer.[4][8]

c) Chromatographic Purification:

- Silica Gel Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. [4][8]
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC on a C18 column.[4] A typical mobile phase consists of a gradient of acetonitrile and acidified water (e.g., with acetic or formic acid).[1][8]

Structural Elucidation of the Isolated Compound

Spectroscopic techniques are employed to determine the structure of the purified compound.[4]

a) Mass Spectrometry (MS):

- The molecular weight and fragmentation patterns of the isolated compound are determined using mass spectrometry.[5]
- Common fragmentation pathways involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).[5]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR and ¹³C-NMR spectra are acquired to determine the carbon-hydrogen framework.[4]
- Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are used for detailed structural assignments.[4]

Confirmation with a Standard

The definitive confirmation of the isolated compound's structure is achieved by direct comparison with a certified **Ganoderenic acid C** standard.

a) High-Performance Liquid Chromatography (HPLC):

- An analytical HPLC method is developed to separate **Ganoderenic acid C** from other components.[9][10]
- The retention time of the isolated compound is compared to that of the standard.
- Co-injection: A mixture of the isolated compound and the standard is injected into the HPLC system. The appearance of a single, sharp peak confirms the identity of the isolated compound.

Data Comparison: Isolated Compound vs. Standard

The following tables provide a comparative summary of the analytical data obtained for the isolated **Ganoderenic acid C** and the certified standard.

Table 1: Mass Spectrometry Data Comparison

Parameter	Isolated Ganoderenic acid C	Standard Ganoderenic acid C	Reference
Molecular Formula	C ₃₀ H ₄₂ O ₇	C ₃₀ H ₄₂ O ₇	[5]
Molecular Weight	514.65 g/mol	514.65 g/mol	[5]
Precursor Ion (Negative Mode, [M-H] ⁻)	m/z 513.3	m/z 513.3	[5]
Precursor Ion (Positive Mode, [M+H] ⁺)	m/z 515.3	m/z 515.3	[5]

 Table 2: ¹H-NMR Spectroscopic Data Comparison (representative signals)

Tentative Assignment	Isolated Ganoderenic acid C (δ ppm)	Standard Ganoderenic acid C (δ ppm)
Methyl protons	1.03 (s), 1.12 (s), 1.36 (s), 1.40 (s), 1.70 (s), 1.78 (s)	1.03 (s), 1.12 (s), 1.36 (s), 1.40 (s), 1.70 (s), 1.78 (s)
Oxymethine proton (H-3)	3.42 (dd)	3.42 (dd)

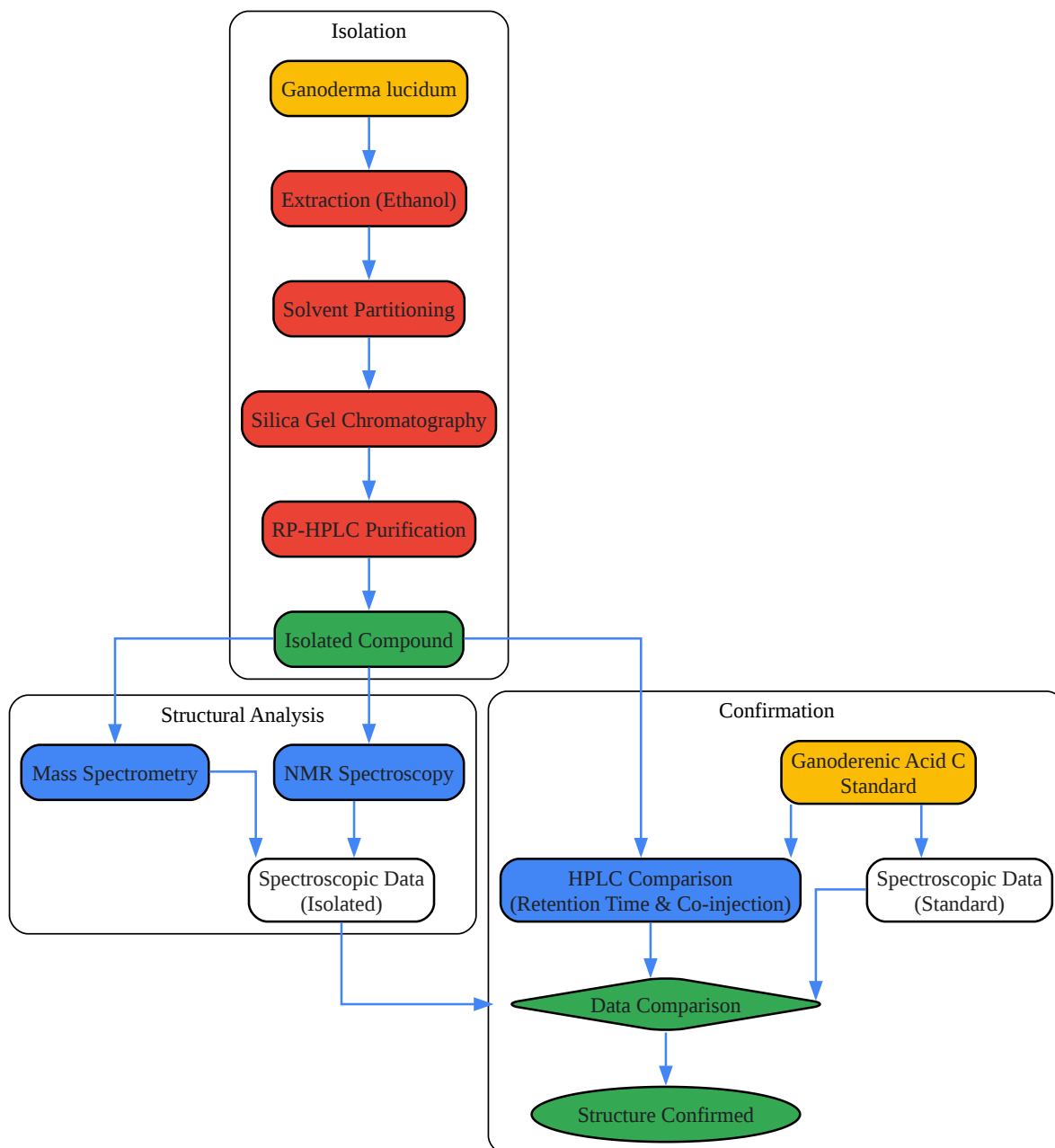
Note: Complete and definitively assigned NMR data for **Ganoderenic acid C** can be found in specialized literature. The data presented here is representative.[5][11]

Table 3: HPLC Analysis Comparison

Parameter	Isolated Ganoderenic acid C	Standard Ganoderenic acid C
Retention Time (min)	Matches Standard	Matches Isolated Compound
Co-injection Result	Single Peak	Single Peak

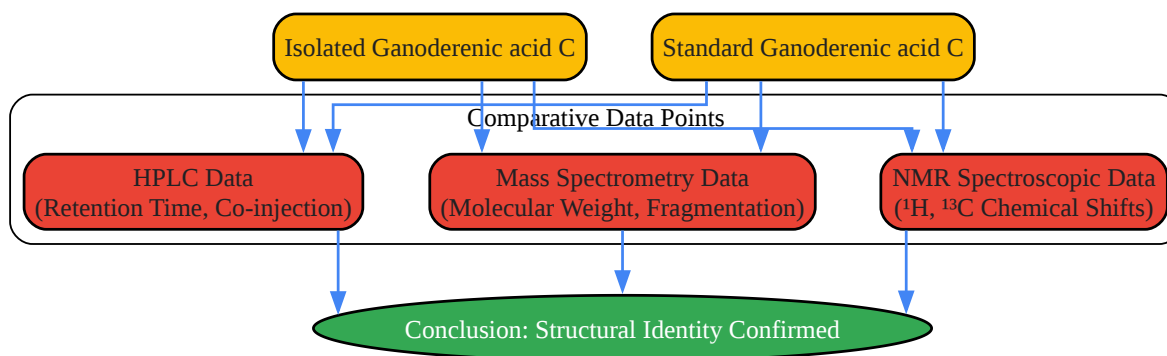
Visualizing the Workflow and Confirmation Logic

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.



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Caption: Experimental workflow for the isolation and structural confirmation of **Ganoderenic acid C**.



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Caption: Logical diagram for the structural confirmation of isolated **Ganoderenic acid C** against a standard.

Conclusion

The structural confirmation of isolated **Ganoderenic acid C** is a rigorous process that relies on the convergence of data from multiple analytical techniques. By comparing the spectroscopic and chromatographic data of the isolated compound with that of a certified standard, researchers can confidently and unambiguously verify its molecular structure. This foundational step is essential for ensuring the validity of subsequent biological and pharmacological studies.

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